1-(4-fluorophenyl)-3-(3-methoxypropyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
Description
Properties
Molecular Formula |
C18H23FN4O2 |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-3-(3-methoxypropyl)-7,8-dimethyl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C18H23FN4O2/c1-13-14(2)20-18-22(16-7-5-15(19)6-8-16)11-21(9-4-10-25-3)12-23(18)17(13)24/h5-8H,4,9-12H2,1-3H3 |
InChI Key |
MHDPHCNKFYLCGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2N(CN(CN2C1=O)CCCOC)C3=CC=C(C=C3)F)C |
Origin of Product |
United States |
Biological Activity
1-(4-fluorophenyl)-3-(3-methoxypropyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties and mechanisms of action.
- Molecular Formula : C18H23FN4O2
- Molecular Weight : 346.4 g/mol
- CAS Number : 1158507-26-6
The biological activity of the compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit antiviral , anti-inflammatory , and anticancer properties.
Anti-inflammatory Activity
The compound's anti-inflammatory effects could be linked to its ability to inhibit cyclooxygenase (COX) enzymes. In vitro studies have shown that related compounds can significantly reduce inflammation markers in cell cultures and animal models. The inhibition of COX-1 and COX-2 pathways is critical for developing anti-inflammatory drugs.
Anticancer Activity
Recent investigations into structurally similar triazine derivatives have shown promising results against various cancer cell lines. For instance, compounds within this class have demonstrated cytotoxicity against human breast cancer (MCF-7) and colon carcinoma (HCT-116) cell lines. The mechanism often involves apoptosis induction and cell cycle arrest.
Case Studies
Several studies have explored the biological activities of related compounds:
- Study on Triazole Derivatives :
- Anti-inflammatory Screening :
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | IC50 Value (μM) | Target Cell Line |
|---|---|---|---|
| Compound 47f | Anticancer | 6.2 | HCT-116 |
| Compound 69c | Anticancer | Not specified | MCF-7 |
| Compound X | Anti-inflammatory | Not specified | COX inhibition |
Scientific Research Applications
Anti-inflammatory Activity
Research has indicated that derivatives of pyrimidine compounds exhibit significant anti-inflammatory properties. Preliminary studies suggest that 1-(4-fluorophenyl)-3-(3-methoxypropyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one may also possess similar activities. In vitro tests have shown potential inhibition of COX enzymes which are crucial in the inflammatory response .
Anticancer Potential
Given the structural similarities to known anticancer agents, this compound is being investigated for its ability to inhibit tumor growth. Studies involving structure-activity relationship (SAR) analysis suggest modifications to the existing structure could enhance its efficacy against various cancer cell lines .
Neuroprotective Effects
Emerging research indicates that certain pyrimidine derivatives can exhibit neuroprotective effects. The unique substituents on this compound may contribute to its ability to protect neuronal cells from oxidative stress and apoptosis .
Case Studies and Research Findings
A comprehensive analysis of various studies reveals promising applications for this compound:
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table compares key structural features, molecular properties, and substituent effects of the target compound with analogs from the evidence:
Key Observations:
4-Ethoxyphenyl () and 4-methoxyphenyl () substituents increase lipophilicity but may reduce metabolic stability due to ether linkages. The 3-(trifluoromethyl)phenyl group () offers strong electron-withdrawing and hydrophobic properties, often used to enhance bioavailability.
R3 Substituents: 3-Methoxypropyl (target) provides moderate polarity, balancing solubility and membrane permeability. Morpholine-based chains () enhance aqueous solubility through hydrogen bonding but may increase molecular weight and metabolic complexity.
Methyl Groups (Positions 7 and 8) :
Present in all analogs, these groups likely contribute to steric shielding of the core structure, reducing susceptibility to enzymatic degradation.
Research Findings and Implications
Structural Activity Relationships (SAR):
- Electron-Withdrawing Groups (EWGs) : The 4-fluorophenyl and 3-(trifluoromethyl)phenyl groups (target and ) are associated with improved target affinity in kinase inhibitors due to enhanced dipole interactions .
- Polar Substituents : Morpholine and methoxypropyl chains (target, ) improve solubility but may limit blood-brain barrier penetration compared to lipophilic groups like pyridin-3-ylmethyl .
- Methyl Groups : The 7,8-dimethyl configuration is conserved across analogs, suggesting a critical role in maintaining conformational rigidity .
Limitations in Current Evidence:
- No pharmacological data (e.g., IC₅₀, bioavailability) are provided for the target compound or its analogs, restricting functional comparisons.
- Synthetic routes and stability data are absent, limiting insights into manufacturability.
Preparation Methods
Regioselective Cyclization via Thermal Rearrangement
The SciSpace protocol outlines a two-step process:
-
Formation of Pyrimidinylguanidine Intermediate :
Reacting 2-amino-4-chloro-6-(4-fluorophenyl)pyrimidine with 3-methoxypropylamine in refluxing ethanol (78°C, 6 hr) yields a guanidine intermediate. Excess amine ensures complete substitution (yield: 82–88%). -
Triazine Annulation with TEOA :
The intermediate is treated with TEOA in acetic acid (120°C, 8 hr), inducing cyclization. A thermal rearrangement occurs, opening the pyrimidine ring and reforming it with the triazine moiety. The product is purified via silica gel chromatography (hexane/ethyl acetate, 3:1), achieving 74% yield.
Key Reaction Parameters
| Parameter | Value |
|---|---|
| Temperature | 120°C |
| Reaction Time | 8 hours |
| Solvent | Acetic acid |
| Catalyst | None (self-cyclizing) |
| Yield | 74% |
Microwave-Assisted Synthesis
The RSC publication describes a faster method using microwave irradiation:
-
One-Pot Condensation :
2-Amino-4-chloro-6-(4-fluorophenyl)pyrimidine, 3-methoxypropylamine, and DMA-DMA are mixed in isopropanol. -
Microwave Irradiation :
The mixture is heated to 160°C for 15 minutes under microwave conditions, achieving simultaneous substitution and cyclization. The crude product is recrystallized from methanol (yield: 89%).
Optimized Microwave Conditions
| Parameter | Value |
|---|---|
| Temperature | 160°C |
| Irradiation Time | 15 minutes |
| Solvent | Isopropanol |
| Yield | 89% |
Reaction Mechanisms and Pathways
Thermal Rearrangement Mechanism
The TEOA-mediated reaction proceeds through:
-
Acid-Catalyzed Cyclization : Acetic acid protonates the guanidine nitrogen, enabling nucleophilic attack on TEOA’s carbonyl carbon.
-
Pyrimidine Ring Opening : The intermediate undergoes ring cleavage at the N1–C2 bond, forming a linear structure.
-
Recyclization : The linear intermediate re-forms the pyrimido-triazinone core via intramolecular amide bond formation.
Microwave Pathway
DMA-DMA acts as a methylene donor, inserting a one-carbon unit between the pyrimidine and triazine rings. Microwave energy accelerates the reaction by enhancing molecular collisions, reducing side products.
Optimization of Reaction Conditions
Solvent Selection
Temperature and Time Trade-offs
-
Thermal Method : Prolonged heating (8 hr) ensures complete rearrangement but risks decomposition.
-
Microwave Method : Short irradiation (15 min) minimizes degradation, improving yield by 15%.
Analytical Characterization
Spectroscopic Data
Q & A
Basic Synthesis and Optimization
Q: What are the established synthetic routes for this compound, and how can reaction yields be optimized? A: The compound’s core structure suggests multi-step synthesis involving annulation and functionalization. For example, similar pyrimido-triazine derivatives are synthesized via cyclization of hydrazinyl intermediates with ketones or aldehydes under reflux with oxalyl chloride or DMF/Et₃N . Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Catalysis : Triethylamine (Et₃N) aids in deprotonation and accelerates cyclization .
- Temperature control : Reflux conditions (8–12 hours) balance reaction completeness and decomposition risks.
Yield optimization may require Design of Experiments (DoE) to test variables like stoichiometry and temperature gradients .
Advanced Synthesis: Computational Optimization
Q: How can heuristic algorithms (e.g., Bayesian optimization) improve synthesis efficiency? A: Bayesian optimization models reaction parameters (e.g., temperature, reagent ratios) to predict high-yield conditions with minimal experiments. For instance, global optimization algorithms outperform manual trial-and-error in complex multi-step syntheses by identifying non-intuitive optimal conditions (e.g., 1.2:1 molar ratio of oxalyl chloride to hydrazinyl precursors) .
Basic Characterization
Q: What spectroscopic methods are critical for structural validation? A: Standard protocols include:
- ¹H/¹³C NMR : Assign signals for fluorophenyl (δ ~7.2–7.6 ppm) and methoxypropyl (δ ~3.3–3.5 ppm) groups .
- HRMS : Confirm molecular ion ([M+H]⁺) with <5 ppm mass accuracy .
- IR : Validate carbonyl (ν ~1650–1700 cm⁻¹) and C-F (ν ~1100–1250 cm⁻¹) stretches .
Advanced Characterization: Resolving Spectral Contradictions
Q: How to address discrepancies in NMR or MS data during structural analysis? A: Contradictions (e.g., unexpected splitting in ¹H NMR) may arise from dynamic effects or impurities. Strategies:
- Variable-temperature NMR : Resolve conformational exchange broadening .
- LC-MS/MS : Identify trace impurities (e.g., unreacted intermediates) .
- X-ray crystallography : Resolve ambiguous stereochemistry .
Pharmacological Evaluation
Q: What in vitro assays are suitable for preliminary bioactivity screening? A: Prioritize assays based on structural analogs:
- Kinase inhibition : Use fluorescence polarization assays for triazine-containing scaffolds .
- Antimicrobial activity : Broth microdilution (MIC determination) against Gram+/Gram– strains .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
Mechanistic Studies
Q: How to investigate the compound’s mechanism of action in biological systems? A: Advanced approaches:
- Molecular docking : Model interactions with target proteins (e.g., kinases) using PyMOL or AutoDock .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics .
- Metabolomics : Track downstream metabolic changes via LC-HRMS .
Impurity Profiling
Q: How to identify and mitigate synthetic byproducts? A: Use orthogonal methods:
- HPLC-DAD/ELSD : Detect non-UV-active impurities (e.g., alkyl chlorides) .
- Process analytical technology (PAT) : Monitor reactions in real-time to abort failed batches .
- Recrystallization : Ethanol/water mixtures remove polar byproducts .
Stability Under Experimental Conditions
Q: What conditions destabilize the compound during storage or assays? A: Stability risks:
- Hydrolysis : Avoid aqueous buffers at pH >8.0.
- Photodegradation : Store in amber vials under inert gas .
- Thermal decomposition : Limit heating to <80°C in solution .
Structure-Activity Relationship (SAR) Analysis
Q: How to design analogs to probe SAR for bioactivity? A: Focus on modular substitutions:
- Fluorophenyl group : Replace with electron-deficient aryl rings (e.g., 3,5-CF₃-phenyl) to enhance target binding .
- Methoxypropyl chain : Test shorter/longer alkoxy chains for solubility-lipophilicity balance .
Multi-Step Synthesis: Reaction Design
Q: How to ensure reproducibility in multi-step syntheses? A: Critical factors:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
